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Cytidylyl-(3'->5')-adenosine

RNase specificity Enzyme kinetics Dinucleotide substrates

CpA (CAS 2382-66-3) is a sequence-defined RNA dinucleotide that cannot be substituted by other dinucleoside monophosphates without altering experimental outcomes. Its unique pyrimidine-purine sequence provides distinct base-stacking dynamics and enzyme specificity. Applications: (1) RNase 1/3 isoform discrimination via 29-fold activity ratio (vs. UpA's 940-fold) enabling mathematical deconvolution; (2) potent translation initiation inhibition at AUG codons in wheat germ systems; (3) dual monomer/excimer fluorescence for spectrofluorimeter calibration. Established Km 500–700 µM for RNase A provides quantitative baseline for enzyme variant benchmarking. Melting point 173–175°C ensures identity verification.

Molecular Formula C19H25N8O11P
Molecular Weight 572.4 g/mol
CAS No. 2382-66-3
Cat. No. B1604924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(3'->5')-adenosine
CAS2382-66-3
Synonymscytidilyl-3',5'-adenosine
cytidylyl adenosine
cytidylyl-3',5'-adenosine
Molecular FormulaC19H25N8O11P
Molecular Weight572.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
InChIInChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
InChIKeyZLVJWOGZEAIPAO-KPKSGTNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidylyl-(3'->5')-adenosine (CAS 2382-66-3) Procurement Guide: A Foundational Dinucleoside Monophosphate for RNA Research and Enzymatic Studies


Cytidylyl-(3'->5')-adenosine (CAS 2382-66-3, molecular formula C19H25N8O11P, molecular mass 572.42 g/mol), commonly designated CpA, is a ribodinucleoside monophosphate comprising cytidine and adenosine residues linked by a 3'→5' phosphodiester bond [1]. This compound is classified pharmacologically as an enzyme inhibitor and is indexed under the MeSH term 'Dinucleoside Phosphates' [2]. As a discrete, structurally defined RNA fragment, CpA exhibits a well-characterized conformational equilibrium in solution that directly reflects fundamental RNA backbone dynamics [3]. The compound's melting point of 173–175 °C [1] provides a reliable physical constant for identity verification and purity assessment during procurement and analytical method development.

Why Cytidylyl-(3'->5')-adenosine Cannot Be Replaced by Generic Dinucleoside Monophosphates in Mechanistic and Enzymatic Studies


Ribodinucleoside monophosphates are not functionally interchangeable scaffolds; their biological activity and physical behavior are exquisitely sensitive to the identity and sequence of the constituent nucleobases [1]. The pyrimidine base at the 5'-terminus of CpA, specifically cytosine, dictates a unique pattern of intramolecular base stacking and backbone conformational dynamics that diverges substantially from purine-purine (e.g., ApA) or dipyrimidine (e.g., CpC) dinucleotides [2]. Critically, the nature of the 5'-base modulates the efficiency of intermolecular energy transfer via excimer formation and governs substrate specificity toward key RNA-processing enzymes such as members of the RNase A superfamily [3]. Furthermore, in translation initiation assays, CpA exhibits a profoundly distinct inhibitory potency compared to other dinucleoside monophosphates, a property directly linked to its sequence complementarity to initiation codons [4]. These sequence-dependent divergences preclude the casual substitution of CpA with other in-class compounds (e.g., UpA, GpA, ApA) without fundamentally altering the outcome of a biochemical or biophysical experiment.

Quantitative Evidence for Cytidylyl-(3'->5')-adenosine (CpA) Performance Differentiation vs. Analogs


CpA Exhibits Superior Relative Catalytic Activity with RNase 1 Compared to RNase 3 Isoforms

In a head-to-head comparison of dinucleotide cleavage by ribonuclease isoforms, CpA demonstrates a striking preference for RNase 1 over RNase 3. While the relative catalytic activity against UpA is also high, the differential between RNase 1 and RNase 3 for CpA (641 vs 22) is far more pronounced than for UpA (940 vs 1) [1]. This specific activity profile makes CpA a more discriminating substrate for distinguishing RNase 1 activity from RNase 3 background in complex biological samples.

RNase specificity Enzyme kinetics Dinucleotide substrates

CpA Demonstrates Highest Inhibitory Potency in Eukaryotic Translation Initiation Among Tested Dinucleoside Monophosphates

In a functional cell-free translation assay using brome mosaic virus (BMV) RNA as a messenger, CpA was identified as the most potent inhibitor of total protein synthesis among all ribodinucleoside monophosphates tested [1]. The study explicitly states, 'Of those tested the most inhibitory is CpA,' and attributes this effect specifically to interference with initiation complex formation rather than polypeptide chain elongation [1]. This unique inhibitory profile is not observed for other dinucleotides lacking sequence complementarity to the initiation codon.

Translation initiation Protein synthesis inhibition Wheat germ cell-free system

CpA Exhibits Distinct Intramolecular Energy Transfer Behavior Enabling Excimer Fluorescence Not Observed in GpC or CpG

Low-temperature (77 K) luminescence studies reveal that CpA belongs to a select subset of dinucleotides (including UpA, ApG, and GpA) that exhibit both normal monomer fluorescence of adenosine and a distinct intramolecular excimer fluorescence [1]. In stark contrast, dinucleotides such as GpC and CpG display only a simple summation of independent monomer fluorescence [1]. This difference arises from efficient energy transfer via the excimer state from cytidine to the adenosine triplet state in CpA, a pathway that is absent in GpC and CpG [1].

Photophysics Energy transfer Excimer fluorescence Luminescence

CpA Exhibits Km Values 30-70x Higher Than Pyrophosphate-Linked Analogs, Establishing a Critical Baseline for Substrate Engineering

Kinetic analysis of RNase A-catalyzed cleavage reveals that the standard phosphodiester-linked CpA exhibits a Km value of 500–700 µM, which is approximately 30–70 times higher than the 10–16 µM reported for its pyrophosphate-linked analog CppA [1]. Despite this lower affinity, CpA serves as the essential reference standard against which engineered analogs are benchmarked; the kcat/Km for CppA is only 4-fold smaller than for CpA, highlighting that the natural phosphodiester linkage confers distinct catalytic efficiency [1].

Michaelis-Menten kinetics RNase A Substrate engineering Affinity

High-Value Research and Industrial Applications for Cytidylyl-(3'->5')-adenosine (CpA)


Selective Detection and Quantification of RNase 1 Activity in Complex Biological Matrices

In experimental systems where RNase 1 activity must be distinguished from that of RNase 3 isoforms (e.g., in mammalian tissue extracts or cell culture supernatants), CpA provides a superior substrate choice. As demonstrated in Table 1 [1], the RNase 1/RNase 3 relative activity ratio for CpA (~29) differs markedly from that of UpA (~940). By measuring cleavage rates with both CpA and UpA in parallel, researchers can mathematically deconvolute the specific contribution of RNase 1 to total dinucleotide hydrolysis. This application is particularly valuable for studies investigating the role of RNase 1 in angiogenesis, neurotoxicity, or cancer progression, where precise isoform quantification is essential for correlating enzyme activity with disease state.

Probing Eukaryotic Translation Initiation Mechanisms via Competitive Inhibition

CpA is the preferred molecular probe for investigating the accessibility and sequence context of initiation codons in eukaryotic translation systems. Its uniquely potent inhibition of total protein synthesis in the wheat germ cell-free system [2]—superior to other tested dinucleoside monophosphates—stems from its ability to compete with initiator tRNA for binding to the AUG start codon or its immediate vicinity [2]. Researchers can leverage this property in comparative studies using mutated mRNA templates to map the structural features that govern initiation complex formation. Furthermore, CpA can serve as a positive control for validating high-throughput screens aimed at identifying small-molecule inhibitors of translation initiation, as its mechanism of action is well-defined and sequence-specific.

Calibration of Photophysical Instrumentation for RNA Energy Transfer Studies

The distinct luminescence signature of CpA—characterized by a competition between normal adenosine monomer fluorescence and intramolecular excimer fluorescence [3]—makes it an ideal calibration standard for spectrofluorimeters and time-resolved fluorescence setups used in nucleic acid photophysics research. Unlike GpC or CpG, which display only simple monomer fluorescence, CpA provides a dual-emission profile that can be used to validate the sensitivity and wavelength calibration of detection systems across a broader spectral range. This application is particularly relevant for laboratories developing fluorescence-based assays for RNA structure and dynamics, where accurate characterization of energy transfer and excimer formation is prerequisite for data interpretation.

Benchmarking Kinetic Parameters of Engineered RNase A Variants

CpA serves as the essential wild-type reference substrate for evaluating the catalytic consequences of active-site mutations in ribonuclease A and its homologs. The established Km value of 500–700 µM for CpA [4] provides a quantitative baseline against which the affinity of engineered variants can be compared. For instance, when studying mutations designed to alter substrate specificity or to probe the catalytic mechanism, researchers can measure the fold-change in Km or kcat relative to CpA to precisely quantify the mutational effect. This benchmarking is critical for interpreting structural biology data and for guiding protein engineering efforts aimed at developing ribonucleases with novel therapeutic or biotechnological applications.

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